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Compound of Interest

Compound Name: Antitubercular agent-12

Cat. No.: B12397920

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

IUPAC Name: N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide[1]
Chemical Formula: C13H7BrN4Os[1]

Quantitative Data Summary

The following table summarizes the key in vitro efficacy and cytotoxicity data for
Antitubercular agent-12.

Parameter Value Cell Line | Strain Reference
Minimum Inhibitory Mycobacterium

) 1.439 pug/mL ] [2]
Concentration (MIC) tuberculosis H37Rv

Median Cytotoxic

) 57.34 pg/mL - [2]
Concentration (CC50)

Experimental Protocols

Detailed experimental methodologies for the synthesis and biological evaluation of
Antitubercular agent-12 are outlined below, based on the likely procedures for similar
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nitrofuran-1,3,4-oxadiazole hybrids.

Synthesis of N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-
yl)-5-nitrofuran-2-carboxamide

The synthesis of nitrofuran-1,3,4-oxadiazole hybrids typically involves a multi-step process.[3]
[4] A common route includes the formation of a key intermediate, an amino-oxadiazole,
followed by coupling with a nitrofuran carboxylic acid.

Step 1: Synthesis of 5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine

e Hydrazide Formation: 4-bromobenzohydrazide is synthesized by reacting methyl 4-
bromobenzoate with hydrazine hydrate in a suitable solvent like ethanol under reflux.

e Cyclization: The resulting hydrazide is then reacted with cyanogen bromide (CNBr) in a
solvent such as methanol to yield 5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine.

Step 2: Amide Coupling

» 5-nitrofuran-2-carboxylic acid is activated to its corresponding acyl chloride, typically using
thionyl chloride (SOCI2) or oxalyl chloride.

e The activated 5-nitrofuran-2-carbonyl chloride is then reacted with 5-(4-bromophenyl)-1,3,4-
oxadiazol-2-amine in the presence of a base (e.g., triethylamine or pyridine) in an inert
solvent (e.g., dichloromethane or tetrahydrofuran) to yield the final product, N-(5-(4-
bromophenyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide.

e The crude product is purified using standard techniques such as recrystallization or column
chromatography.

Biological Evaluation Protocols

Antitubercular Activity Assay (MIC Determination):

The minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis H37Rv is
typically determined using the Microplate Alamar Blue Assay (MABA).

o A stock solution of Antitubercular agent-12 is prepared in dimethyl sulfoxide (DMSO).
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o Serial two-fold dilutions of the compound are prepared in a 96-well microplate containing
Middlebrook 7H9 broth.

o A standardized inoculum of M. tuberculosis H37Rv is added to each well.
e The plates are incubated at 37°C for a specified period.
e A solution of Alamar Blue is added to each well, and the plates are re-incubated.

e The MIC is defined as the lowest concentration of the compound that prevents a color
change of the Alamar Blue reagent from blue to pink, indicating inhibition of bacterial growth.

Cytotoxicity Assay (CC50 Determination):

The median cytotoxic concentration (CC50) is determined to assess the compound's toxicity
against mammalian cells.

e A suitable mammalian cell line is seeded in a 96-well plate and incubated to allow for cell
attachment.

e The cells are then treated with serial dilutions of Antitubercular agent-12.

o After a specified incubation period, cell viability is assessed using a colorimetric assay such
as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

e The CC50 value is calculated as the concentration of the compound that reduces cell
viability by 50% compared to untreated control cells.

Postulated Mechanism of Action and Signaling
Pathway

Nitroheterocyclic compounds, including nitrofuran derivatives, are generally considered to be
prodrugs that require reductive activation by bacterial enzymes to exert their antimicrobial
effect.[5] The mechanism of action for nitrofuran-1,3,4-oxadiazole hybrids against
Mycobacterium tuberculosis is believed to involve the following steps:
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e Enzymatic Reduction: The nitro group of the nitrofuran ring is reduced by a bacterial
nitroreductase, such as the deazaflavin-dependent nitroreductase (Ddn), within the
mycobacterial cell.

o Formation of Reactive Species: This reduction process generates reactive nitrogen species,
including nitroso and hydroxylamino derivatives.

o Multiple Target Inhibition: These reactive intermediates are non-specific in their action and
can damage multiple cellular targets, including DNA, RNA, proteins, and lipids, leading to
bacterial cell death. This multi-targeted approach is thought to contribute to the low
frequency of resistance development.

The following diagram illustrates the proposed activation pathway.
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Caption: Proposed activation pathway of Antitubercular agent-12.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and biological evaluation
of Antitubercular agent-12.
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Caption: General workflow for synthesis and evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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